1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride
Overview
Description
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a pyrrolidine ring attached to the imidazole core, with a methyl group at the 1-position and a hydrochloride salt form.
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1-methylimidazole with 2-pyrrolidinemethanol in the presence of a suitable acid catalyst to form the desired product. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified by recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrrolidine ring, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imidazole ring, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or sodium thiolate.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imidazole derivatives with extended conjugation. These reactions are typically catalyzed by acids or bases and occur under mild conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a ligand in the study of enzyme-substrate interactions. Its imidazole ring can coordinate with metal ions, making it useful in the investigation of metalloenzymes.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being studied for its potential use as an antimicrobial agent, as well as its role in modulating neurotransmitter receptors.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate reaction pathways makes it a valuable catalyst in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, allowing the compound to act as a ligand in metalloenzyme catalysis. Additionally, the pyrrolidine ring can interact with biological receptors, modulating their activity and leading to various physiological effects.
The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biochemical processes. It can inhibit or activate enzymes by binding to their active sites, thereby influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride can be compared with other similar compounds, such as:
1-Methylimidazole: This compound lacks the pyrrolidine ring and is less versatile in terms of its chemical reactivity and biological interactions.
2-Pyrrolidinemethanol: This compound lacks the imidazole ring and is primarily used as a precursor in the synthesis of more complex molecules.
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its combined imidazole and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-2-ylmethyl)imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-6-5-11-9(12)7-8-3-2-4-10-8;/h5-6,8,10H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAVXOFUEDJNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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